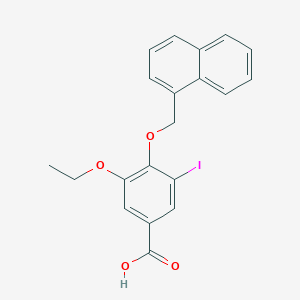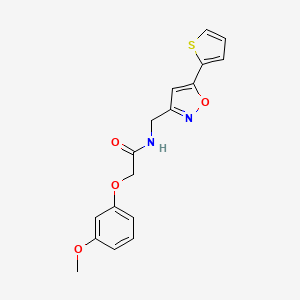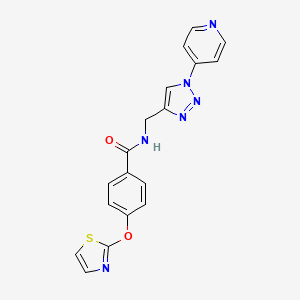![molecular formula C13H22ClNO3 B2666974 {4-[3-(2-Methoxyethoxy)propoxy]phenyl}methanamine hydrochloride CAS No. 1909326-60-8](/img/structure/B2666974.png)
{4-[3-(2-Methoxyethoxy)propoxy]phenyl}methanamine hydrochloride
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
“{4-[3-(2-Methoxyethoxy)propoxy]phenyl}methanamine hydrochloride” is a chemical compound with the CAS Number: 1909326-60-8 . It has a molecular weight of 275.78 . The compound is in powder form and is typically stored at room temperature .
Molecular Structure Analysis
The InChI code for this compound is 1S/C13H21NO3.ClH/c1-15-9-10-16-7-2-8-17-13-5-3-12(11-14)4-6-13;/h3-6H,2,7-11,14H2,1H3;1H . This code provides a specific description of the compound’s molecular structure.科学研究应用
Pharmacological Research
{4-[3-(2-Methoxyethoxy)propoxy]phenyl}methanamine hydrochloride is often used in pharmacological studies to investigate its potential as a therapeutic agent. Researchers explore its interactions with various biological targets, such as receptors and enzymes, to understand its efficacy and safety profile. This compound’s unique structure allows it to be a candidate for developing new drugs, particularly in the treatment of neurological disorders .
Neurochemical Studies
In neurochemical research, this compound is utilized to study its effects on neurotransmitter systems. Scientists examine how it influences the release, uptake, and metabolism of neurotransmitters like serotonin, dopamine, and norepinephrine. These studies help in understanding the compound’s potential impact on mood regulation, cognitive functions, and neurodegenerative diseases .
Biochemical Assays
{4-[3-(2-Methoxyethoxy)propoxy]phenyl}methanamine hydrochloride is employed in various biochemical assays to determine its binding affinity and activity towards specific proteins and enzymes. These assays are crucial for identifying the compound’s mechanism of action and its potential as a biochemical tool in research. It helps in elucidating the pathways and interactions at the molecular level .
Toxicological Studies
Toxicological research uses this compound to assess its safety and potential toxic effects on living organisms. By conducting in vitro and in vivo studies, researchers can determine the compound’s cytotoxicity, genotoxicity, and overall safety profile. These studies are essential for evaluating the risks associated with its use in therapeutic applications .
Chemical Synthesis
In the field of chemical synthesis, {4-[3-(2-Methoxyethoxy)propoxy]phenyl}methanamine hydrochloride serves as an intermediate in the synthesis of more complex molecules. Its unique chemical properties make it a valuable building block for creating new compounds with potential pharmaceutical applications. Researchers explore various synthetic routes to optimize the production and yield of desired products .
Analytical Chemistry
This compound is also used in analytical chemistry for developing and validating analytical methods. Techniques such as high-performance liquid chromatography (HPLC) and mass spectrometry (MS) are employed to quantify and characterize the compound in different matrices. These methods are crucial for ensuring the purity, stability, and consistency of the compound in research and industrial applications .
安全和危害
The safety information available indicates that this compound may cause skin irritation (H315), serious eye irritation (H319), and may cause respiratory irritation (H335) . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray (P261), washing thoroughly after handling (P264), using only outdoors or in a well-ventilated area (P271), wearing protective gloves/protective clothing/eye protection/face protection (P280), and more .
属性
IUPAC Name |
[4-[3-(2-methoxyethoxy)propoxy]phenyl]methanamine;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H21NO3.ClH/c1-15-9-10-16-7-2-8-17-13-5-3-12(11-14)4-6-13;/h3-6H,2,7-11,14H2,1H3;1H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WKZLAOLGAOGAGL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCOCCCOC1=CC=C(C=C1)CN.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H22ClNO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
275.77 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
{4-[3-(2-Methoxyethoxy)propoxy]phenyl}methanamine hydrochloride | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![N-[Cyano-(2-methylphenyl)methyl]-3-methoxythiophene-2-carboxamide](/img/structure/B2666892.png)
![2-(1,1-dioxidotetrahydrothiophen-3-yl)-N-(4-(trifluoromethyl)phenyl)-2,4,5,6-tetrahydrocyclopenta[c]pyrazole-3-carboxamide](/img/structure/B2666893.png)
![2-(2-Ethoxyethyl)-4-methyl-6-(3-methylphenyl)-7,8-dihydropurino[7,8-a]imidazole-1,3-dione](/img/structure/B2666894.png)

![2-Mesityl-5,6-dihydro-8H-[1,2,4]triazolo[3,4-c][1,4]oxazin-2-ium tetrafluoroborate](/img/structure/B2666896.png)

![8-(9H-Fluoren-9-ylmethoxycarbonylamino)-5-oxaspiro[3.5]nonane-2-carboxylic acid](/img/structure/B2666899.png)
![2-[[3-(4-bromophenyl)-4-oxo-6,7-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl]-N-(5-methyl-1,2-oxazol-3-yl)acetamide](/img/structure/B2666902.png)
![4-[1-(6-Bromo-1,3-benzothiazol-2-yl)azetidin-3-yl]piperazin-2-one](/img/structure/B2666903.png)



![4-(3,4-dimethoxyphenyl)-6-(thiophen-2-ylmethyl)-3,4,6,7-tetrahydro-1H-pyrrolo[3,4-d]pyrimidine-2,5-dione](/img/structure/B2666914.png)